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Introduction to Lenvatinib Mesylate Solid-State Forms

Lenvatinib mesylate is a receptor tyrosine kinase (RTK) inhibitor that selectively inhibits the kinase
activities of vascular endothelial growth factor (VEGF) receptors VEGFR1, VEGFR2, and VEGFR3.
Marketed under the trade name LENVIMA by Eisai, Inc., it is approved for the treatment of locally recurrent
or metastatic, progressive, radioactive iodine-refractory differentiated thyroid cancer and unresectable
hepatocellular carcinoma. As a BCS Class II drug with low aqueous solubility, its dissolution rate and
bioavailability are significantly influenced by its solid-state form. The existence of multiple solid-state
forms, including crystalline polymorphs, solvates, hydrates, and amorphous forms, presents both
challenges and opportunities in pharmaceutical development. These forms exhibit differences in key
physicochemical properties such as solubility, stability, hygroscopicity, and mechanical behavior, which

directly impact processability, shelf life, and in vivo performance.

The solid-state landscape of lenvatinib mesylate is remarkably complex, with numerous patents and
scientific publications disclosing various forms. Identification and characterization of all polymorphic forms
is not only scientifically valuable but also a regulatory requirement for drug manufacturing companies. This
guide provides a comprehensive technical overview of known solid-state forms of lenvatinib mesylate, their
characterization, preparation methodologies, and practical implications for formulation development,

specifically tailored for researchers, scientists, and drug development professionals working in this field.
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Comprehensive Summary of Solid-State Forms

The solid-state forms of lenvatinib mesylate can be broadly categorized into crystalline forms (including

anhydrates, solvates, and hydrates) and amorphous forms. Each category exhibits distinct characteristics that

influence their potential pharmaceutical application. Below is a systematic compilation of documented solid-

state forms:

Table 1: Summary of Lenvatinib Mesylate Solid-State Forms

Form o Preparation .
. . Form Type Key Characteristics Stability Notes
Designation Solvents
Form VN1 MIBK Solvate XRD peaks at 6.80, 15.92,  Methyl isobutyl [1] [2]
25.07, 26.41, 29.04° 26; ketone (MIBK)
10-20% MIBK content
Form Xl Dihydrate XRD peaks at 5.73, 8.03, Ethyl High stability;
11.45, 16.15, 17.24° 26; acetate/water avoids
DSC endotherms at 114°C  mixtures polymorph
& 159°C; ~6.94% weight conversion
loss up to 140°C issues of Forms
B &I[3]
Form M Crystalline Not specified in patents Acetonitrile [1] [2]
Forms A, B, Crystalline Known forms referenced in ~ Various (not Forms B and |
C,FI literature detailed in can convert to
searched patents)  Form C under
different
humidity [3]
DMSO-1 Hydrate/Solvate  XRD peaks at 4.5, 9.0, DMSO with anti- Hydrate crystal
22.8, 25.2° 26 solvents (esters, form [4]
ethers, alcohols)
DMSO-2 Hydrate/Solvate = XRD peaks at 4.6, 9.2, DMSO with anti- Hydrate crystal

15.6, 18.8, 22.1, 23.2° 26

solvents (toluene,
TBME)

form; stable at
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Form o Preparation .
. . Form Type Key Characteristics Stability Notes
Designation Solvents
60°C/75% RH
for 3 days [4]
ACA-1 Acetic Acid XRD peaks at 5.9, 7.7, Acetic acid Solvate form [4]
Solvate 10.9, 11.9, 12.6, 19.4° 26;
~5% weight loss at 90-
160°C
Amorphous  Amorphous Halos in XRD pattern; no Various including [1] [2]
Form long-range order ketones, alcohols,

Table 2: Alternative Salt Forms of Lenvatinib

chlorinated
hydrocarbons

Melting .
Salt Form XRD Peaks (°20) ) Preparation Solvents
Point (°C)
Phosphate 8.1,11.3,20.3,21.5, 178 Acetone, ethyl acetate, acetonitrile,
25.8 methanol, ethanol, water or mixtures
Tartrate 40,11.1,15.2,20.2, 169 Acetone, ethyl acetate, acetonitrile,
22.4 methanol, ethanol, water or mixtures
Citrate 8.0,12.0, 13.9, 20.0, 148 Acetone, ethyl acetate, acetonitrile,
24.3 methanol, ethanol, water or mixtures
Camphorsulfonate 4.6,12.8,14.4,16.4, 211 Acetone, ethyl acetate, acetonitrile,
18.1, 18.5, 20.1, methanol, ethanol, water or mixtures
25.8
Isethionate 5.1, 9.4, 14.6, 17.3, 144 Acetone, ethyl acetate, acetonitrile,
20.1,25.4 methanol, ethanol, water or mixtures
Naphthalenedisulfonate 5.8, 10.2, 13.5, 15.6, 155 Acetone, ethyl acetate, acetonitrile,
19.9, 23.3 methanol, ethanol, water or mixtures
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Detailed Characterization of Key Forms

Form VN1 (MIBK Solvate)

Form VN1 of lenvatinib mesylate is a methyl isobutyl ketone (MIBK) solvate characterized by a
distinctive X-ray powder diffraction (XRPD) pattern. This form demonstrates defined crystallinity with
specific peaks that can be used for its identification and quantification in quality control settings. The XRPD
pattern exhibits characteristic peaks at approximately 6.80, 15.92, 25.07, 26.41, and 29.04° + 0.20° 20, with
additional significant peaks at 8.30, 10.70, 11.64, 19.26, 19.83, 20.86, and 21.51° + 0.20° 20 [1] [2]. The
MIBK content in this solvate typically ranges between 10-20% by weight, which can be quantified using
thermogravimetric analysis (TGA). The stability profile of Form VN1 makes it suitable for further
processing into pharmaceutical compositions, though the potential for desolvation under certain conditions

should be considered during process development.

The formation of Form VN1 relies on the unique molecular interactions between lenvatinib mesylate and
MIBK molecules, resulting in a stable crystal lattice. From a pharmaceutical perspective, this form offers
potential advantages in terms of purification efficiency and crystalline purity, as solvate formation can
effectively exclude certain impurities during crystallization. However, the residual solvent content must be
carefully monitored and controlled to comply with pharmaceutical regulatory guidelines for solvent limits in

final drug products.

Form Xl (Dihydrate)

Form XI represents a stable dihydrate form of lenvatinib mesylate that addresses stability issues associated
with some previously known forms. This crystalline hydrate exhibits a comprehensive XRPD pattern with
characteristic peaks at 5.73, 8.03, 11.45, 12.75, 16.15, 17.24, 18.16, 19.69, 20.68, 22.15, 22.96, 23.76, 24.32,
25.13, 26.32, 27.00, 28.87, 29.51, and 34.90° + 0.20° 20 [3]. The differential scanning calorimetry (DSC)
thermogram shows two endothermic peaks at approximately 114°C and 159°C, corresponding to dehydration
and melting events, respectively. Thermal analysis using TGA demonstrates a weight loss of approximately
6.94% in the range of 30-140°C, consistent with the theoretical water content for a dihydrate form

(approximately 6.5%).
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This form offers several technological advantages for pharmaceutical development, including high purity
(not an organic solvate, thus avoiding residual solvent concerns), good stability under various storage
conditions, and favorable powder properties such as acceptable flowability, compressibility, and bulk
density. These characteristics make Form XI particularly suitable for solid dosage form manufacturing. The
stability of Form XI under accelerated storage conditions (high temperature, high humidity, and light
exposure) represents a significant improvement over forms B and I, which tend to convert to form C under

different humidity conditions [3].

Additional Crystalline and Amorphous Systems

Beyond the well-characterized forms VN1 and XI, several other crystalline and amorphous systems of
lenvatinib mesylate have been documented. The DMSO-derived solvates (DMSO-1 and DMSO-2) are
particularly noteworthy. Form DMSO-1 shows main XRPD peaks at 4.5, 9.0, 22.8, and 25.2° 28, while form
DMSO-2 exhibits characteristic peaks at 4.6, 9.2, 15.6, 18.8, 22.1, and 23.2° 26 [4]. Both forms are hydrates,
with DMSO-2 demonstrating stability when stored at 60°C and 75% relative humidity for three days. The
ACA-1 form is an acetic acid solvate with main XRPD peaks at 5.9, 7.7, 10.9, 11.9, 12.6, 19.4, 22.6, 23.6,
24.5, 25.9, and 26.7° 26, showing a weight loss of approximately 5% between 90-160°C in TGA analysis [4].

The amorphous form of lenvatinib mesylate lacks long-range molecular order, exhibiting a characteristic
halo pattern in XRPD analysis [1] [2]. While amorphous forms typically offer potential solubility
advantages due to their higher energy state, they may present challenges in terms of physical stability and
potential gelation behavior upon contact with aqueous media. The gelation phenomenon, which can
significantly impact dissolution performance, is more pronounced with the amorphous form compared to
crystalline forms [5]. This behavior must be carefully evaluated during formulation development,

particularly for solid dispersion systems or other amorphous-based formulations.

Analytical Characterization & Gelation Phenomenon

Comprehensive Analytical Techniques
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Thorough characterization of lenvatinib mesylate solid-state forms requires a multianalytical approach
employing complementary techniques. X-ray powder diffraction (XRPD) serves as the primary method for
polymorph identification, with characteristic peak positions providing unique fingerprints for each form.
Thermal methods including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA)
reveal information about phase transitions, dehydration/desolvation events, and melting behavior. As
evidenced in the search results, the typical DSC heating rate employed is 10°C/min across a temperature
range from 25°C to 250-320°C, while TGA analyses are typically conducted from 30°C to 250-450°C at the
same heating rate [3] [4].

Additional characterization techniques valuable for comprehensive solid-state analysis include:

e Dynamic vapor sorption (DVS): Used to evaluate hygroscopicity and water sorption-desorption
profiles

e FT-Raman spectroscopy: Provides information on molecular vibrations and crystal lattice
environments

¢ Hot-stage microscopy: Allows direct visualization of thermal events and phase transformations

¢ Intrinsic dissolution rate (IDR) testing: Critical for comparing dissolution behavior between forms

The following workflow diagram illustrates the strategic approach for solid-state characterization of

lenvatinib mesylate forms:
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Strategic workflow for comprehensive solid-state characterization of lenvatinib mesylate forms

Gelation Phenomenon and Its Implications

A particularly noteworthy behavior of lenvatinib mesylate is its tendency to form semi-transparent
hydrogels upon contact with aqueous media, a phenomenon that significantly impacts its dissolution
performance. Research has demonstrated that crystalline lenvatinib mesylate undergoes biphasic
dissolution behavior in both water and 0.1M HCI, characterized by an initial rapid release followed by a
pronounced decrease in dissolution rate coinciding with gel formation [5]. This gelation occurs within
approximately 15 minutes of exposure to aqueous media, resulting in complete transformation of the solid

into a transparent, viscous gel by 90 minutes.
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The gelation mechanism involves self-assembly of lenvatinib mesylate molecules through a combination of
hydrogen bonding and m-nt stacking interactions, forming a three-dimensional fibrillar network structure
that traps water molecules. Importantly, the charge-assisted bond formation facilitated by the mesylate
anion plays a critical role in this process, as evidenced by the fact that the base form of lenvatinib does not
gelate in water until contacting acidic solutions [5]. Rheological studies confirm that the resulting hydrogel

exhibits typical viscoelastic solid behavior, with storage modulus (G") exceeding loss modulus (G").

This gelation behavior has significant implications for formulation development, as it can substantially
reduce dissolution rate and potentially limit bioavailability. Strategies to mitigate this effect include
formation of co-amorphous systems with appropriate coformers, manipulation of surface properties, or
development of crystalline forms with reduced gelation tendency. The finding that gelation strength
decreases with increasing ionic strength provides valuable insight for the development of biorelevant

dissolution media and potential formulation approaches to overcome this challenge [5].

Experimental Protocols for Form Preparation

Preparation of Form VN1

Method 1: Salt Formation and Crystallization

¢ Dissolution Step: Combine lenvatinib (free base) with methyl isobutyl ketone (MIBK) at a ratio of
1g9/10-30mL. Any form of lenvatinib may be used as starting material. Heat the mixture to 20-80°C
(preferably 20-40°C) with stirring until complete dissolution [1].

e Salt Formation: Add methanesulfonic acid (approximately 1.0-1.5 molar equivalents) to the solution
from step 1 while maintaining the temperature at 20-80°C (preferably 20-40°C) with continuous
stirring [1].

e Crystallization: Stir the resulting mixture for 1-24 hours at 20-80°C (preferably 20-40°C) to facilitate
crystallization. The product may precipitate spontaneously or require cooling or anti-solvent addition
[1].

¢ Isolation and Drying: Isolate the solid by filtration or centrifugation. Wash the filter cake with fresh
MIBK and dry under reduced pressure (approximately 20-60°C, preferably 20-40°C) until constant
weight is achieved. Monitor MIBK content to ensure appropriate solvate formation [1].

Method 2: Recrystallization of Lenvatinib Mesylate
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e Dissolution: Combine pre-formed lenvatinib mesylate with MIBK (1g/10-30mL) and heat to 20-80°C
with stirring until complete dissolution [2].

e Crystallization: Allow the solution to cool slowly to 20-40°C with optional seeding using Form VN1
crystals. Alternatively, add an anti-solvent to induce crystallization.

¢ Isolation and Drying: Isolate and dry the product as described in Method 1.

Preparation of Form Xl (Dihydrate)

e Solution Preparation: Dissolve lenvatinib mesylate (1g) in a mixed solvent system of ethyl acetate
(15-25mL, preferably 20mL) and purified water (ethyl acetate:water ratio of 100mL:2-10mL, preferably
100mL:3mL) at room temperature [3].

e Suspension Formation: Stir the solution vigorously to create a uniformly dispersed suspension.
Ensure complete wetting of the solid material.

e Seeding and Crystallization: Add Form XI seed crystals (2-6% by weight of lenvatinib mesylate,
preferably 5%) to the suspension. Maintain stirring at 15-40°C (preferably 20-25°C) for 4-24 hours
(preferably 6-12 hours) to facilitate complete polymorphic transformation [3].

¢ Isolation and Drying: Collect the solid by filtration under vacuum. Wash with a small volume of ethyl
acetate/water mixture (maintaining the same ratio as the crystallization solvent) and dry under
appropriate conditions to maintain the dihydrate structure without dehydration [3].

Preparation of Amorphous Form

¢ Solution Preparation: Dissolve lenvatinib mesylate in a suitable organic solvent such as acetone,
methanol, ethanol, dichloromethane, or mixtures thereof. Use a concentration of 1g/10-100mL solvent
(1] [2].
¢ Rapid Solvent Removal: Employ one of the following rapid solvent removal methods:
o Spray Drying: Use a Buchi Mini Spray Dryer or equivalent with inlet temperature 50-100°C,
outlet temperature 30-60°C, and appropriate atomization settings.
o Rotary Evaporation: Use a rotary evaporator with water bath temperature 30-50°C and
reduced pressure (approximately 100-200 mbar).
o Vacuum Drying: Spread the solution in a thin film and dry under reduced pressure at 25-40°C.
¢ Collection and Storage: Collect the resulting solid and store in a desiccator or under controlled
humidity conditions to prevent moisture-induced crystallization.

The relationships between different preparation methods and the resulting solid-state forms can be visualized

as follows:
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Relationship between processing methods and resulting solid-state forms of lenvatinib mesylate

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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